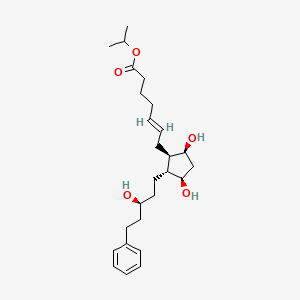
Fesoterodine Related Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesoterodine Related Impurity 10 is a process-related impurity found in fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder with symptoms of urge urinary incontinence . This impurity is formed during the synthesis and degradation of fesoterodine fumarate and is identified and quantified using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Méthodes De Préparation
The preparation of Fesoterodine Related Impurity 10 involves synthetic routes that are similar to those used for fesoterodine fumarate. The impurity can be isolated and characterized using preparative HPLC and mass spectrometry . The industrial production methods for fesoterodine fumarate involve the use of specific reaction conditions, including acid and base degradation, oxidative degradation, and photolytic degradation . These conditions can lead to the formation of various impurities, including this compound.
Analyse Des Réactions Chimiques
Fesoterodine Related Impurity 10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated compounds .
Applications De Recherche Scientifique
Fesoterodine Related Impurity 10 has several scientific research applications, including:
Biology: It is studied for its potential biological effects and interactions with biological systems.
Medicine: It is used in the assessment of the safety and efficacy of fesoterodine fumarate formulations.
Industry: It is used in quality control and stability studies of fesoterodine fumarate products.
Mécanisme D'action
Fesoterodine fumarate is a pro-drug that is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite binds to muscarinic receptors on the bladder detrusor muscle, preventing bladder contractions and increasing urinary bladder capacity . The molecular targets and pathways involved in the action of Fesoterodine Related Impurity 10 are likely to be similar to those of fesoterodine fumarate .
Comparaison Avec Des Composés Similaires
Fesoterodine Related Impurity 10 can be compared with other similar compounds, such as:
Fesoterodine Impurity 1: This impurity is formed during the synthesis of fesoterodine fumarate and has a similar chemical structure.
Fesoterodine Impurity 2: This impurity is also formed during the synthesis of fesoterodine fumarate and has similar chemical properties.
Fesoterodine Impurity 3: This impurity is formed during the degradation of fesoterodine fumarate and has similar chemical reactivity.
The uniqueness of this compound lies in its specific formation conditions and its distinct chemical structure compared to other impurities .
Propriétés
Numéro CAS |
1390644-37-7 |
|---|---|
Formule moléculaire |
C26H35NO3 |
Poids moléculaire |
409.57 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(R)-5-Hydroxymethyl Tolterodine Methacrylate; 2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


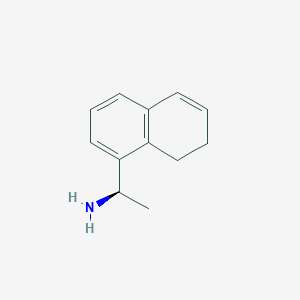
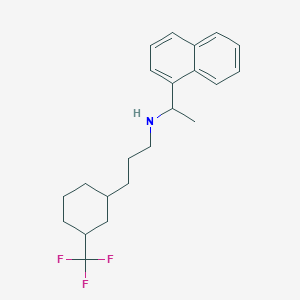
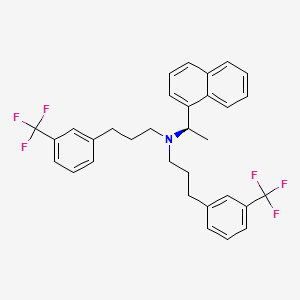

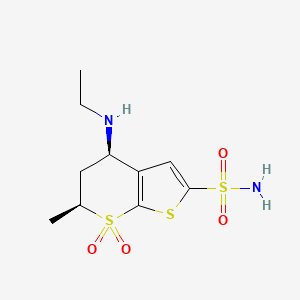
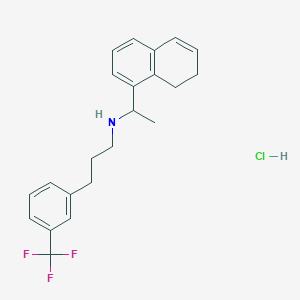

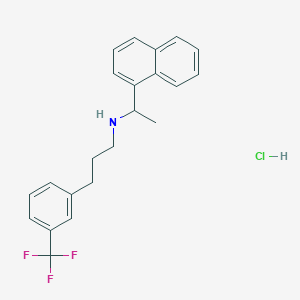
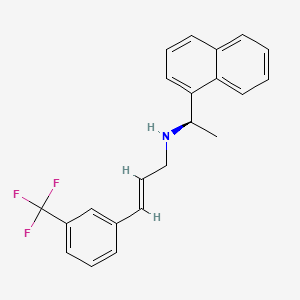

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
